

# meta-analysis of clinical trials on the health benefits of butyrate supplementation

Author: BenchChem Technical Support Team. Date: December 2025



## **Butyrate Supplementation: A Comparative Guide** to Clinical Trial Outcomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytic overview of clinical trials investigating the health benefits of **butyrate** supplementation. It is designed to offer an objective comparison of its performance across various health conditions, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to aid in future research and therapeutic development.

## **Inflammatory Bowel Disease (IBD)**

**Butyrate**, a short-chain fatty acid produced by the gut microbiota, is a primary energy source for colonocytes and has demonstrated anti-inflammatory properties, making it a therapeutic candidate for Inflammatory Bowel Disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease (CD). Clinical trials have explored the efficacy of both oral **butyrate** supplementation and rectal administration (enemas).

## **Quantitative Data Summary: Butyrate in IBD**



| Study/Refer ence             | IBD Type              | Butyrate<br>Formulation<br>& Dosage                        | Control<br>Group         | Key<br>Quantitative<br>Outcomes                                                   | P-value |
|------------------------------|-----------------------|------------------------------------------------------------|--------------------------|-----------------------------------------------------------------------------------|---------|
| Sabatino et<br>al. (2005)[1] | Crohn's<br>Disease    | 4 g/day oral<br>sodium<br>butyrate                         | -                        | Clinical improvement/ remission in 53% of patients.                               | < 0.05  |
| Vernia et al.                | Ulcerative<br>Colitis | 4 g/day oral<br>butyrate +<br>mesalamine                   | Placebo +<br>mesalamine  | Higher rate of clinical and endoscopic remission in the butyrate group.           | -       |
| Assisi et al.[3]             | Ulcerative<br>Colitis | 900 mg/day<br>sodium<br>butyrate +<br>750 mg/day<br>inulin | -                        | Effective in reducing UC activity.                                                | -       |
| Anonymous<br>(2022)[4]       | Ulcerative<br>Colitis | Oral microencaps ulated sodium butyrate (BLM) + mesalamine | Mesalamine<br>only       | 83.3% in BLM group maintained clinical remission vs. 47.6% in control group.      | 0.022   |
| Anonymous<br>(2022)[5]       | Ulcerative<br>Colitis | 600 mg/kg<br>sodium<br>butyrate                            | Placebo (rice<br>starch) | Significant<br>decrease in<br>Mayo score<br>(-2.33 ± 0.41<br>vs. 0.22 ±<br>0.40). | < 0.001 |
| Anonymous (2022)[5]          | Ulcerative<br>Colitis | 600 mg/kg<br>sodium                                        | Placebo (rice<br>starch) | Significant<br>decrease in                                                        | 0.01    |



|                        |                       | butyrate                        |                          | ESR level<br>(-6.66 ± 1.56<br>vs. 3.00 ±<br>2.11).                 |      |
|------------------------|-----------------------|---------------------------------|--------------------------|--------------------------------------------------------------------|------|
| Anonymous<br>(2022)[5] | Ulcerative<br>Colitis | 600 mg/kg<br>sodium<br>butyrate | Placebo (rice<br>starch) | Significant decrease in NLR (-0.24 $\pm$ 0.1 vs. 0.33 $\pm$ 0.23). | 0.02 |

Note: ESR (Erythrocyte Sedimentation Rate) and NLR (Neutrophil-to-Lymphocyte Ratio) are inflammatory markers.

## **Experimental Protocols: Key IBD Clinical Trials**

Sabatino et al. (2005) for Crohn's Disease:

- Study Design: Open-label, single-arm study.
- Participants: 13 patients with mild to moderate Crohn's disease.
- Intervention: 4 grams per day of oral sodium **butyrate** for 8 weeks.
- Outcome Measures: Clinical improvement was assessed using the Crohn's Disease Activity
  Index (CDAI). Endoscopic and histological scores were evaluated before and after treatment.
  Inflammatory markers such as leukocyte count, ESR, and mucosal levels of NF-κB and IL-1β
  were also measured.[1]

Anonymous (2022) for Ulcerative Colitis:

- Study Design: Randomized, parallel, double-blind controlled trial.
- Participants: 36 patients with active mild to moderate ulcerative colitis were randomized into intervention (n=18) and control (n=18) groups.
- Intervention: The intervention group received 600 mg/kg of sodium **butyrate** with their main meal for 12 weeks. The control group received rice starch as a placebo.



Outcome Measures: Disease severity was evaluated using the partial Mayo score.
 Inflammatory markers assessed included the Westergren method for ESR and an automated analyzer for NLR and PLR. Psychological factors were assessed using the Hospital Anxiety Depression Scale (HADS) and the General Health Questionnaire (GHQ).[5]

## **Signaling Pathways in IBD**

**Butyrate**'s therapeutic effects in IBD are attributed to its modulation of several signaling pathways. A key mechanism is the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7] By suppressing NF-κB, **butyrate** can dampen the inflammatory cascade characteristic of IBD. **Butyrate** also acts as a histone deacetylase (HDAC) inhibitor, which can lead to the expression of genes with anti-inflammatory properties.[8]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Usefulness of Microencapsulated Sodium Butyrate Add-On Therapy in Maintaining Remission in Patients with Ulcerative Colitis: A Prospective Observational Study [mdpi.com]
- 5. Effects of Short Chain Fatty Acid-Butyrate Supplementation on the Disease Severity, Inflammation, and Psychological Factors in Patients With Active Ulcerative Colitis: A Double-Blind Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. articles.mercola.com [articles.mercola.com]



 To cite this document: BenchChem. [meta-analysis of clinical trials on the health benefits of butyrate supplementation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204436#meta-analysis-of-clinical-trials-on-the-health-benefits-of-butyrate-supplementation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com